N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide
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Overview
Description
N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Pd-catalyzed C-N cross-coupling reaction.
Oxalamide Linkage Formation: The final step involves the formation of the oxalamide linkage through a reaction with oxalyl chloride and subsequent coupling with the thiophene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study various biological pathways and mechanisms due to its ability to interact with different molecular targets.
Mechanism of Action
The mechanism of action of N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide involves its interaction with cellular targets. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound likely interacts with microtubules, disrupting their assembly and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzo[d][1,3]dioxole moiety and have shown anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have been evaluated for their antitumor activities and share structural similarities with the target compound.
Uniqueness
N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a thiophene ring, and an oxalamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c24-19(13-4-2-1-3-5-13)18-9-7-15(29-18)11-22-20(25)21(26)23-14-6-8-16-17(10-14)28-12-27-16/h1-10,19,24H,11-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUUWLZQUFLZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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